molecular formula C12H12N2O6 B8387489 3,3-Di(methoxycarbonyl)-6-nitroindoline

3,3-Di(methoxycarbonyl)-6-nitroindoline

Cat. No.: B8387489
M. Wt: 280.23 g/mol
InChI Key: NXEXWYGEFBQRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Di(methoxycarbonyl)-6-nitroindoline is a useful research compound. Its molecular formula is C12H12N2O6 and its molecular weight is 280.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

dimethyl 6-nitro-1,2-dihydroindole-3,3-dicarboxylate

InChI

InChI=1S/C12H12N2O6/c1-19-10(15)12(11(16)20-2)6-13-9-5-7(14(17)18)3-4-8(9)12/h3-5,13H,6H2,1-2H3

InChI Key

NXEXWYGEFBQRRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane-dimethylsulfide (6.35 mL, 63 mmol) was added to a suspension of 3,3-di(methoxycarbonyl)-6-nitro-2-indolone (10.38 g, 35.2 mmol) in THF (350 mL) under nitrogen, and the mixture stirred at reflux for 1 h. The pale yellow solution was cooled, MeOH (10 mL), then H2O (10 mL), then aq. HCl (2 N, 50 mL) added, and the mixture stirred at 20° C. for a few minutes. The THF was evaporated and the aqueous residue extracted with EtOAc (×2). The extracts were dried (Na2SO4) and evaporated, and the resulting orange solid triturated with CH2Cl2 (2×100 mL) at 20° C. and filtered to remove most of the 3-(methoxycarbonyl)-6-nitroindole impurity. The CH2Cl2 solution was filtered through a short column of silica, eluting with more CH2Cl2, the solvent evaporated, and the resulting yellow solid recrystallised from MeOH to give title compound as a yellow crystalline solid (5.11 g, 52%), mp 139.5-140.5° C. 1H NMR (CDCl3) δ7.64 (dd, J=8.3, 2.1 Hz, 1H, H-5), 7.56 (d, J=8.3 Hz, 1H, H-4), 7.41 (d, J=2.1 Hz, 1H, H-7), 4.24 (d, J=1.9 Hz, 2H, NHCH2), 4.16 (br s, 1H, NH), 3.82 (s, 6H, CO2Me); 13C NMR δ168.7 (CO2Me), 151.7, 149.8, 130.8 (C-6,8,9), 127.2, 114.2, 104.2 (C-4,5,7), 62.7 (C-3), 54.1 (C-2), 53.6 (OMe); IR (KBr) 3351 (NH), 1732 (CO2Me), 1535 (NO2), 1351 (NO2), 1279 cm-1. Anal. Calculated for C12H12N2O6 : C, 51.4; H, 4.3; N, 10.0. Found: C, 51.4; H, 4.4; N, 10.0%.
Quantity
6.35 mL
Type
reactant
Reaction Step One
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
52%

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